molecular formula C12H15ClN2O B1384329 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride CAS No. 2060041-86-1

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride

Cat. No.: B1384329
CAS No.: 2060041-86-1
M. Wt: 238.71 g/mol
InChI Key: SHIZSMZCPUUETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride is a chemical compound with the molecular formula C₁₂H₁₅ClN₂O and a molecular weight of 238.72 g/mol . This compound is known for its unique spirocyclic structure, which consists of a diazaspiroheptane core with a benzyl group attached to one of the nitrogen atoms. It is commonly used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydrochloride group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c15-11-6-12(8-13-9-12)14(11)7-10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIZSMZCPUUETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C12CNC2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride
Reactant of Route 2
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride
Reactant of Route 3
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride
Reactant of Route 6
1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.